The core structure of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine hydrochloride contains a thiazole ring, a common pharmacophore found in various bioactive molecules PubChem CID 145544781. Researchers might explore this compound's potential for interacting with specific biological targets due to the presence of the thiazole ring.
The presence of the stereocenter denoted by "(S)" in the molecule's name suggests it could be a valuable chiral scaffold for asymmetric synthesis. Chiral molecules play a crucial role in drug development, and (S)-2-phenyl-1-(thiazol-2-yl)ethanamine hydrochloride could potentially serve as a starting material for synthesizing other chiral compounds Chirality (2003), 15(4), 453-460: .
The aromatic rings and the amine group in (S)-2-phenyl-1-(thiazol-2-yl)ethanamine hydrochloride suggest potential applications in material science. Aromatic rings can participate in pi-pi stacking interactions, and amines can form hydrogen bonds, both of which are crucial for building supramolecular structures Chemical Society Reviews (2013), 42, 7486-7525.
(S)-Dolaphenine hydrochloride is a chiral amine that serves as a critical component in the synthesis of Dolastatin 10, a potent antineoplastic agent derived from marine organisms, specifically the sea hare Dolabella auricularia. This compound, with the chemical formula C₁₃H₁₅ClN₂S, is recognized for its unique structural features, including a phenyl group and a thiazole moiety, which contribute to its biological activity and therapeutic potential. As part of Dolastatin 10, (S)-Dolaphenine plays a vital role in inhibiting tubulin polymerization, thereby affecting cell division and proliferation in cancer cells .
The mechanism of action for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine hydrochloride is not described in the scientific literature. However, the presence of the thiazole ring suggests potential for interaction with enzymes or receptors due to the similar functionality seen in other bioactive molecules containing this moiety [].
These reactions are essential for the synthesis and modification of (S)-Dolaphenine and its derivatives .
(S)-Dolaphenine hydrochloride exhibits significant biological activity primarily through its role in Dolastatin 10. The compound has been shown to induce apoptosis in various cancer cell lines at nanomolar concentrations. Notably, it effectively inhibits tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism underlies its potent antitumor effects against various cancers, including leukemia and solid tumors .
Several methods exist for synthesizing (S)-Dolaphenine hydrochloride:
(S)-Dolaphenine hydrochloride is primarily utilized in:
The compound's role in drug development underscores its importance in medicinal chemistry .
Research on (S)-Dolaphenine hydrochloride has focused on its interactions with cellular components involved in cancer progression. Notably:
These interactions highlight the compound's potential as a therapeutic agent against malignancies.
(S)-Dolaphenine hydrochloride shares structural and functional similarities with several other compounds. Here are notable comparisons:
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| Dolastatin 10 | Pentapeptide containing (S)-Dolaphenine | Potent antitumor activity |
| Soblidotin | Synthetic analog of Dolastatin 10 | Anticancer properties; clinical trials ongoing |
| Vincristine | Alkaloid derived from Catharanthus roseus | Antitumor; inhibits microtubule formation |
| Paclitaxel | Taxane compound | Anticancer; stabilizes microtubules |
(S)-Dolaphenine is unique due to its specific chiral configuration and its role as a building block for more complex peptides like Dolastatin 10. Its ability to selectively inhibit tubulin polymerization sets it apart from other compounds that may have broader or different mechanisms of action .
(S)-Dolaphenine hydrochloride represents a chiral thiazole-containing amino acid derivative with the molecular formula C₁₁H₁₃ClN₂S and a molecular weight of 240.75 grams per mole [1] [2]. The compound is officially registered under Chemical Abstracts Service number 135383-60-7 and carries the International Union of Pure and Applied Chemistry name (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride [2] [6]. The canonical Simplified Molecular-Input Line-Entry System representation is NC@HCC2=CC=CC=C2.Cl, which clearly delineates the stereochemical configuration at the chiral center [1] [6].
The stereochemical configuration of this compound is critical to its identity and biological activity [29] [32]. The (S)-configuration denotes the absolute stereochemistry at the α-carbon center, following the Cahn-Ingold-Prelog priority rules [29]. This chiral center connects the thiazole ring system to the benzyl side chain, creating a specific three-dimensional arrangement that distinguishes it from its (R)-enantiomer [32] [35]. The stereochemical integrity is maintained through careful synthetic approaches, as evidenced by stereoselective synthesis methods that have been developed specifically for dolaphenine derivatives [29].
The compound exists as a component of Dolastatin 10, where it contributes to the overall structural framework of this marine-derived antineoplastic agent [1] [3]. The thiazole ring system, a five-membered heterocycle containing both nitrogen and sulfur atoms, provides unique electronic properties that influence the compound's conformational preferences [33]. Research has demonstrated that thiazole-containing amino acids exhibit distinctive conformational characteristics, particularly the stabilization of semi-extended conformations through intramolecular hydrogen bonding interactions between the amino group and the thiazole nitrogen atom [33].
Table 1: Basic Physicochemical Properties of (S)-Dolaphenine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂S |
| Molecular Weight (g/mol) | 240.75 |
| CAS Registry Number | 135383-60-7 |
| IUPAC Name | (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride |
| Canonical SMILES | NC@HCC2=CC=CC=C2.Cl |
| Physical State | Solid |
| Color | Light Yellow |
| Purity | ≥99.67% |
While specific crystallographic data for (S)-dolaphenine hydrochloride remains limited in the current literature, the compound's solid-state characteristics can be inferred from related thiazole-containing compounds and hydrochloride salts [11] [14]. The crystalline nature of the compound is evidenced by its classification as a solid material with light yellow coloration [1] [6].
Crystallographic analysis techniques for similar thiazole-amino acid derivatives have employed single crystal X-ray diffraction methods to determine precise molecular geometries and packing arrangements [40] [41]. These studies typically reveal that thiazole rings adopt planar conformations with characteristic bond lengths and angles [40]. The nitrogen-sulfur heterocycle exhibits C-N bond lengths of approximately 1.30-1.35 Angstroms and C-S bonds ranging from 1.70-1.75 Angstroms [37] [40].
The hydrochloride salt formation involves protonation of the amino group, creating ionic interactions that influence crystal packing patterns [14]. Such salt formations typically result in enhanced crystalline stability and improved handling properties compared to the free base form [11]. X-ray powder diffraction analysis would be expected to show characteristic diffraction patterns with specific two-theta angles corresponding to the compound's crystal lattice parameters [11] [13].
Nuclear magnetic resonance spectroscopy studies of thiazole-containing compounds have provided insights into the solid-state structure through chemical shift analysis [36] [41]. The thiazole protons typically appear as distinctive signals in the aromatic region, with chemical shifts around 7.4-8.9 parts per million in proton nuclear magnetic resonance spectra [37] [42]. The stereochemical configuration at the chiral center can be confirmed through coupling pattern analysis and nuclear Overhauser effect measurements [39] [41].
(S)-Dolaphenine hydrochloride demonstrates favorable solubility characteristics in both polar protic and aprotic solvents [1] [6] [15]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 50 milligrams per milliliter, which corresponds to 207.68 millimolar solutions [1] [6]. This high solubility in dimethyl sulfoxide reflects the compound's ability to engage in favorable solvation interactions with this polar aprotic solvent [16] [17].
Remarkably, the compound also shows comparable solubility in water, reaching concentrations of at least 50 milligrams per milliliter [1] [6] [15]. This aqueous solubility is particularly noteworthy for an organic molecule containing both aromatic and heterocyclic components, and likely results from the hydrochloride salt formation which enhances water solubility through ionic interactions [1]. The presence of the protonated amino group creates favorable electrostatic interactions with water molecules, facilitating dissolution [17].
Table 2: Solubility Profile of (S)-Dolaphenine Hydrochloride
| Solvent | Solubility/Condition |
|---|---|
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (207.68 mM) |
| Water (H₂O) | ≥ 50 mg/mL (207.68 mM) |
| Storage Condition | Store at -20°C |
While specific partition coefficient data for (S)-dolaphenine hydrochloride is not readily available in the literature, the compound's structural features suggest moderate lipophilicity [18]. The presence of the phenyl ring contributes to hydrophobic character, while the thiazole nitrogen and protonated amino group provide hydrophilic centers [18]. The balance between these opposing forces would be expected to result in intermediate partition coefficients, similar to other amino acid derivatives [20] [21].
Table 3: Stock Solution Preparation Guide for (S)-Dolaphenine Hydrochloride
| Mass (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 | 4.1537 | 0.8307 | 0.4154 |
| 5 | 20.7684 | 4.1537 | 2.0768 |
| 10 | 41.5369 | 8.3074 | 4.1537 |
The solubility characteristics facilitate various analytical and preparative applications [6] [44]. Stock solutions can be readily prepared at different concentrations depending on experimental requirements, with the high solubility allowing for concentrated preparations when needed [6]. The dual solubility in both aqueous and organic media provides flexibility in formulation and analytical method development [45] [46].
The stability of (S)-dolaphenine hydrochloride under physiological conditions represents a critical parameter for understanding its behavior in biological systems [22] [25]. The compound's stability profile is influenced by several factors including temperature, pH, ionic strength, and the presence of biological nucleophiles [23] [26].
Storage recommendations specify maintenance at -20°C to ensure long-term stability [6] [7]. When stored under appropriate conditions, the compound retains its chemical integrity for extended periods [6]. For solutions stored at -80°C, stability is maintained for up to six months, while storage at -20°C provides stability for up to one month [6] [7]. These storage requirements reflect the compound's susceptibility to degradation at elevated temperatures [25] [28].
The compound's behavior under physiological pH conditions around 7.4 would be expected to show reasonable stability based on the structural characteristics of the thiazole ring system [23] [27]. Thiazole rings generally exhibit good stability across a range of pH values, though extreme acidic or basic conditions may promote degradation [25]. The hydrochloride salt formation provides additional stabilization through ionic interactions [26].
Temperature stability studies indicate that heating to 37°C may accelerate degradation processes [6] [26]. To enhance solubility during preparation, gentle heating to 37°C combined with ultrasonic agitation is recommended, but extended exposure to elevated temperatures should be avoided [6]. The compound shows sensitivity to repeated freeze-thaw cycles, which can lead to gradual degradation and loss of potency [6] [26].
Humidity control appears important for maintaining solid-state stability [28]. The hygroscopic nature of many hydrochloride salts suggests that moisture protection during storage would be beneficial [10] [28]. Inert atmosphere storage conditions help prevent oxidative degradation that might occur in the presence of atmospheric oxygen [6].
The asymmetric synthesis of (S)-dolaphenine using chiral auxiliaries represents one of the most reliable approaches for stereocontrol in the synthesis of this important building block. Irako, Hamada, and Shioiri developed a comprehensive methodology utilizing (+)-2-hydroxy-3-pinanone and (−)-3-hydroxy-2-caranone as chiral auxiliaries [3] [4] [5].
The strategy involves the formation of Schiff bases with 1-(2-thiazolyl)methylamine, followed by alkylation reactions that proceed with excellent diastereoselectivities ranging from 85-99% yield for individual synthetic steps [3]. The chiral auxiliaries (+)-2a and (−)-2b are subsequently removed to afford (S)-dolaphenine in optically pure form [4]. The methodology demonstrates remarkable stereocontrol, with the auxiliaries effectively directing the facial selectivity of the alkylation process.
Key Features:
The method represents a significant advancement over earlier approaches that suffered from stereochemical erosion, particularly the traditional condensation of aldehydes with aminothiols followed by manganese dioxide oxidation, which provided only 77% enantiomeric excess [1].
The borane-mediated reduction approach, as described in patent CA2224121A1, provides an elegant solution for the stereoselective synthesis of (S)-dolaphenine through oxime reduction [6] [7]. This methodology employs a chiral norephedrine-borane complex to achieve high stereoselectivity in the formation of the critical stereocenter.
Mechanistic Framework:
The process involves two key steps:
Reaction Conditions:
The methodology demonstrates exceptional stereochemical control through the matched pairing of chiral auxiliary and substrate geometry. S-dolaphenine is stereoselectively formed by contacting anti-benzyl 2-thiazolyl ketone O-methyloxime with the (1S,2R)-(+)-norephedrine-derived reducing solution [6].
Palladium-catalyzed methodologies have emerged as powerful tools for thiazole construction in dolaphenine synthesis. Kazmaier and coworkers developed a streamlined approach utilizing palladium-catalyzed reduction of thiazolyl triflates as a key transformation [8] [9].
Synthetic Strategy:
The approach begins with protected phenylalanyl glycine and proceeds through the following key steps:
Advantages:
The palladium-catalyzed reduction step proceeds with 88% yield and maintains excellent stereochemical integrity [9]. This methodology represents a significant improvement over traditional thiazole-forming reactions that often suffer from harsh conditions and stereochemical erosion.
The biomimetic synthesis approach, developed by García-Reynaga and VanNieuwenhze, closely parallels the proposed biosynthetic pathway for dolaphenine formation in nature [1]. This strategy provides unique insights into the enzymatic processes involved in dolastatin 10 biosynthesis while offering a practical synthetic route.
Biosynthetic Inspiration:
The approach is based on the proposed oxidative decarboxylation mechanism in dolastatin 10 biosynthesis, where the enzyme BarJ is postulated to catalyze the oxidative decarboxylation of thiazoline-4-carboxylic acid intermediates [1].
Synthetic Implementation:
Key Results:
The methodology successfully addresses the major challenge of stereochemical lability at the position adjacent to the thiazole C-2 carbon. The use of Ishihara's catalyst at optimized loadings (>10%) significantly reduces epimerization compared to the Ph₃PO-Tf₂O system [1].
The translation of laboratory-scale dolaphenine synthesis to industrial production presents numerous technical and economic challenges that must be addressed for commercial viability. The complexity of dolastatin 10 derivatives as pharmaceutical intermediates necessitates careful consideration of scalability factors [10] [11].
Scale-Up Considerations:
Process Development Challenges:
Manufacturing Economics:
Alternative Industrial Approaches:
Recent developments in industrial dolaphenine production have focused on solid-phase peptide synthesis (SPPS) methodologies that offer advantages for scale-up [10]. The use of 2-chlorotrityl chloride resin with pH-triggering self-immolative linkers enables more straightforward purification processes compared to solution-phase methods.
Industrial Synthesis Features:
Scale-Up Methodology Development:
The pharmaceutical industry has developed specific protocols for scaling dolaphenine synthesis:
Critical Success Factors:
The successful industrial production of (S)-dolaphenine hydrochloride requires integrated consideration of synthetic methodology, process engineering, and economic factors to achieve both technical success and commercial viability [12] [13].
| Methodology | Key Approach | Stereochemical Control | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Biomimetic Synthesis | Cyclodehydration followed by decarbonylative aromatization | Excellent (retention of stereochemistry) | 52 (overall, 5 steps) | Mimics biosynthetic pathway, mild conditions | Multiple steps, potential epimerization |
| Borane-Mediated Reduction | Stereoselective reduction using norephedrine-borane complex | High (stereoselective reduction) | 60 (S-dolaphenine) | High stereoselectivity, simple reagents | Requires careful temperature control |
| Asymmetric Synthesis with Chiral Auxiliaries | Chiral auxiliary-mediated asymmetric alkylation | High (chiral auxiliary control) | 85-99 (individual steps) | Excellent diastereoselectivity, reliable | Stoichiometric auxiliary use |
| Palladium-Catalyzed Cyclization | Thiazolyl triflate formation with Pd-catalyzed reduction | Good (Pd-catalyzed reduction) | 88 (final step) | Short synthetic route, efficient | Limited substrate scope |
| Industrial-Scale Production | Solid-phase peptide synthesis with scale-up optimization | Variable (depends on methodology) | 26-46 (depends on approach) | Scalable for commercial production | Complex process optimization |